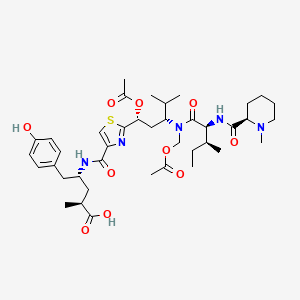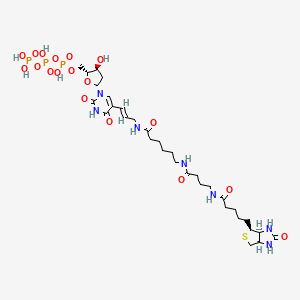
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose is a chemical compound with the molecular formula C14H19N3O9. It is a derivative of D-glucopyranose, where the hydroxyl groups at positions 1, 2, 4, and 6 are acetylated, and the hydroxyl group at position 3 is replaced by an azido group. This compound is of interest due to its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
One common method involves the use of acetic anhydride and pyridine for acetylation, followed by the substitution of the hydroxyl group at position 3 with an azido group using sodium azide and a suitable solvent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen, palladium catalysts, sodium azide, and acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: It is employed in the study of glycoproteins and glycolipids, particularly in labeling and tracking experiments.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose involves its ability to participate in glycosylation reactions. The azido group can be reduced to an amine, which can then form glycosidic bonds with other molecules. This property makes it useful in the synthesis of glycoproteins and other glycoconjugates. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Comparison with Similar Compounds
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose can be compared with similar compounds such as:
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose: Similar structure but derived from D-galactopyranose.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose: Another azido sugar with different acetylation pattern.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose: Similar to the compound of interest but with different stereochemistry at the anomeric carbon.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their structures.
Properties
Molecular Formula |
C14H19N3O9 |
|---|---|
Molecular Weight |
373.32 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,5,6-triacetyloxy-4-azidooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)11(16-17-15)13(24-8(3)20)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
InChI Key |
LJICGUPPWNZTFT-DYPLGBCKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)N=[N+]=[N-])OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)N=[N+]=[N-])OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




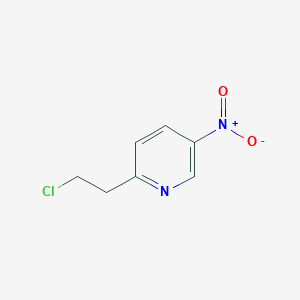
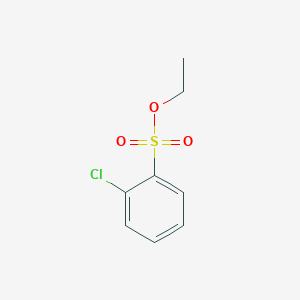
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
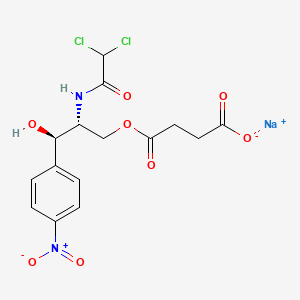
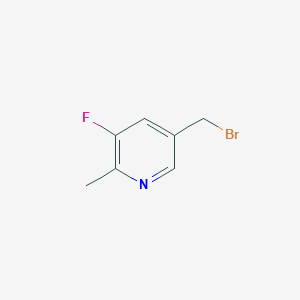
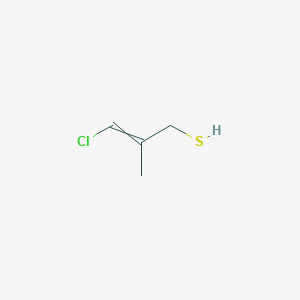

![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)

